molecular formula C8H9NO2 B1296207 Methyl 5-methylpicolinate CAS No. 29681-38-7

Methyl 5-methylpicolinate

Cat. No.: B1296207
CAS No.: 29681-38-7
M. Wt: 151.16 g/mol
InChI Key: GLXLMXAFURBIEZ-UHFFFAOYSA-N
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Description

Methyl 5-methylpicolinate (CAS 29681-38-7) is a high-value chemical intermediate with significant applications in pharmaceutical and organic synthesis research. This compound, with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol, is characterized by its density of approximately 1.1 g/cm³ and a melting point of 54-55°C . Its structure combines an ester functional group with a methyl-substituted pyridine ring, making it a versatile building block for the development of more complex molecules.Researchers value this compound for its role as a precursor in sophisticated synthetic pathways. Scientific studies demonstrate its use in the synthesis of complex molecules targeting cardiovascular diseases, where such picolinate derivatives are explored for their interactions with multiple enzymes like MAPK, PCSK9, and TNF-α . Furthermore, picolinate derivatives, including methylpicolinate, are instrumental in medicinal chemistry for creating metal complexes. A prominent example is the bis(methylpicolinato)oxovanadium complex, which has been studied for its long-term, orally active insulin-mimetic properties in experimental models of diabetes . This highlights the compound's potential in developing therapies for metabolic disorders.As a key intermediate, it is used in constructing molecular hybrids, such as those combining picolinate scaffolds with other bioactive moieties like cinnamic acid to pursue synergistic effects in drug discovery . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-4-7(9-5-6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXLMXAFURBIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296409
Record name Methyl 5-methylpicolinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29681-38-7
Record name 29681-38-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-methylpicolinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coordination Chemistry and Metal Complexes of Picolinates

Picolinate (B1231196) Esters as Ligands in Metal Complex Formation

Picolinate esters, in principle, can act as ligands in metal complex formation. The coordination would likely involve the nitrogen atom of the pyridine (B92270) ring and potentially the carbonyl oxygen of the ester group. However, the ester group is generally a weaker coordinating group compared to the deprotonated carboxylate group of the picolinate anion.

A significant challenge in using picolinate esters as ligands is their susceptibility to hydrolysis, especially in the presence of metal ions that can act as Lewis acids and promote this reaction. This often leads to the in-situ formation of the picolinate anion, which then coordinates to the metal center. This phenomenon has been observed in reactions involving Methyl 5-methylpicolinate, where the intended ester ligand is cleaved, and the resulting 5-methylpicolinate anion forms the final complex. For this reason, the majority of research on picolinate-based metal complexes involves the use of the picolinic acid or its salts, rather than its esters, as the starting ligand.

Synthesis and Structural Characterization of Metal-Picolinate Complexes

The synthesis of metal-picolinate complexes is typically achieved by reacting a metal salt with picolinic acid or a substituted picolinic acid in a suitable solvent. The reaction often involves the deprotonation of the carboxylic acid, which is facilitated by the basicity of the reaction medium or by the metal ion itself.

A variety of spectroscopic and analytical techniques are employed to characterize the structure and properties of metal-picolinate complexes.

X-ray Single-Crystal Diffraction: This is the most definitive method for determining the solid-state structure of a crystalline metal complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for confirming the coordination of the picolinate ligand. The key spectral features include the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands and the difference between them (Δν) can provide insights into the coordination mode of the carboxylate (e.g., monodentate, bidentate chelating, or bridging).

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of metal-picolinate complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. These spectra are useful for determining the coordination environment and geometry of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) can be used to probe the structure of the ligand in the coordinated state. Changes in the chemical shifts of the pyridine ring protons and carbons upon coordination can confirm the binding of the ligand to the metal.

Magnetic Properties: For paramagnetic complexes, measurement of magnetic susceptibility over a range of temperatures provides information about the electronic structure of the metal ion and any magnetic interactions between metal centers in polynuclear complexes.

TechniqueInformation Obtained
X-ray Single-Crystal DiffractionPrecise 3D molecular structure, bond lengths, bond angles, coordination geometry, and intermolecular interactions.
FTIR SpectroscopyConfirmation of ligand coordination, information on the coordination mode of the carboxylate group from asymmetric and symmetric stretching vibrations.
UV-Vis SpectroscopyInformation on the electronic structure of the metal ion (d-d transitions) and ligand-to-metal or metal-to-ligand charge transfer bands.
NMR SpectroscopyStructural information of the ligand in diamagnetic complexes, confirmation of ligand binding through chemical shift changes.
Magnetic PropertiesElectronic structure of paramagnetic metal ions, information on magnetic coupling in polynuclear complexes.

Picolinate and its substituted derivatives are versatile ligands that can adopt several coordination modes, leading to a variety of molecular geometries. The most common coordination mode is bidentate chelation through the pyridine nitrogen and a carboxylate oxygen, forming a stable five-membered ring. Other coordination modes include monodentate (through either the nitrogen or an oxygen) and bridging, where the carboxylate group links two metal centers.

The coordination geometry around the metal center is influenced by the nature of the metal ion, the stoichiometry of the complex, and the presence of other ligands. Common geometries observed for metal-picolinate complexes include octahedral, tetrahedral, square planar, and distorted geometries.

Pseudopolymorphism refers to the existence of different crystalline forms of a compound that contain different types or numbers of solvent molecules. While there is no specific information on pseudopolymorphism in complexes of this compound, studies on related systems, such as nickel(II) with 6-methylpicolinate, have demonstrated the existence of different hydrated forms. These different crystalline structures can arise from variations in crystallization conditions and can exhibit distinct physical properties.

Catalytic Applications of Metal-Picolinate Complexes

Metal-picolinate complexes have been explored as catalysts in a range of organic transformations. The catalytic activity is derived from the ability of the metal center to coordinate to substrates and facilitate their conversion, while the picolinate ligand can influence the catalyst's stability, solubility, and steric and electronic properties.

There is growing interest in the development of robust and efficient catalysts for environmental applications, such as the elimination of volatile organic pollutants (VOCs). While there are no specific reports on the use of this compound complexes for this purpose, metal complexes of picolinate and related ligands have shown promise in catalytic oxidation reactions. The design of such catalysts often focuses on creating stable coordination environments that can withstand the reaction conditions and facilitate the desired chemical transformations.

Specific Catalytic Reactions (e.g., Oxidative Bromination, Sulfide (B99878) Oxidation)

Metal complexes incorporating pyridine-based ligands are instrumental in catalyzing a variety of organic transformations. Although specific studies on this compound complexes are not prevalent, research on related structures demonstrates their potential in key oxidative reactions.

Oxidative Bromination: The pyridine moiety is a highly effective directing group in transition metal-catalyzed C-H activation and functionalization reactions. Palladium-catalyzed oxidative C-H halogenation, including bromination, has been successfully applied to substrates containing pyridinyl groups. nih.govacs.org In these reactions, the pyridine nitrogen coordinates to the metal center, directing the catalytic functionalization to a specific C-H bond. This approach allows for the regioselective formation of C-Br bonds using simple N-halosuccinimide oxidants, often under relatively mild conditions and with high efficiency. nih.gov This methodology is crucial for synthesizing polyhalogenated compounds that serve as valuable intermediates in organic synthesis. nih.gov

Sulfide Oxidation: The catalytic oxidation of sulfides to sulfoxides and sulfones is a critical transformation in both industrial and pharmaceutical chemistry. nih.gov Iron complexes featuring pyridine-containing ligands have emerged as effective catalysts for this process, utilizing molecular oxygen as a mild and environmentally benign oxidant. nih.gov These bio-inspired catalysts often mimic the function of non-heme iron dioxygenases. nih.gov For instance, iron(II) complexes with bis(imino)pyridine scaffolds can activate O2 to perform selective oxygen atom transfer to a sulfide substrate. nih.gov Similarly, iron(II) complexes with pyridine-substituted thiosemicarbazone ligands have demonstrated catalytic activity in the oxidation of thioanisole (B89551) to its corresponding sulfoxide (B87167) using hydrogen peroxide as the oxidant. rsc.org These systems highlight the potential for designing picolinate-based catalysts for selective and efficient sulfide oxidation. rsc.org

Biological and Medicinal Applications of Metal-Picolinate Complexes

The coordination of picolinate ligands to metal centers often enhances the therapeutic properties of both the ligand and the metal, leading to complexes with significant biological activities. This synergy has been explored for antimicrobial, anticancer, and DNA/protein binding applications.

Transition metal complexes of picolinic acid and its derivatives have demonstrated broad-spectrum antimicrobial properties. mdpi.comorientjchem.org The chelation of the metal ion by the picolinate ligand can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes. mdpi.com Once inside the cell, the complex can interfere with essential cellular processes, leading to microbial death.

Studies on various transition metal picolinates have shown significant activity against a range of both Gram-positive and Gram-negative bacteria. orientjchem.orgresearchgate.net The mechanism of action is believed to involve the disruption of cell membrane integrity, inhibition of enzyme activity, or interference with DNA replication. mdpi.com The antimicrobial efficacy is often dependent on the specific metal ion, its coordination geometry, and the substituents on the picolinate ring. mdpi.comnih.gov

Bacterial StrainTypeActivity of Picolinate Complexes
Staphylococcus aureusGram-positiveReported sensitivity to various transition metal picolinates.
Bacillus subtilisGram-positiveInhibition observed with several picolinate complexes.
Escherichia coliGram-negativeActivity demonstrated by multiple picolinate-based metal complexes.
Pseudomonas aeruginosaGram-negativeVariable sensitivity reported, often requiring higher concentrations.
Klebsiella pneumoniaeGram-negativeInhibition shown in studies of various metal picolinates.

Metal complexation is a widely recognized strategy for enhancing the anticancer potency of pyridine derivatives. nih.gov The resulting complexes can induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS), intercalation into DNA, and the induction of apoptosis. nih.gov

Research on metal complexes of 5-nitropicolinic acid, a close structural analogue of 5-methylpicolinic acid, provides significant insight into this potential. A study involving manganese, cadmium, copper, cobalt, nickel, and zinc complexes of 5-nitropicolinic acid evaluated their anticancer activity against several human cancer cell lines. rsc.orgresearchgate.net The cadmium(II) and cobalt(II) complexes, in particular, showed the most promising results against melanoma (B16-F10), colon (HT29), and liver (HepG2) cancer cell lines. rsc.orgresearchgate.net

ComplexCancer Cell LineIC₅₀ (µg/mL)
[Cd(5-npic)₂]nB16-F10 (Melanoma)26.94
[Co(5-npic)₂(H₂O)₂]B16-F10 (Melanoma)45.10
[Cd(5-npic)₂]nHT29 (Colon)>100
[Co(5-npic)₂(H₂O)₂]HT29 (Colon)>100
Data derived from studies on 5-nitropicolinic acid (5-npic) complexes. rsc.orgresearchgate.net

The interaction of metal complexes with biological macromolecules such as deoxyribonucleic acid (DNA) and serum albumins is fundamental to their therapeutic action. mdpi.com DNA is the primary target for many anticancer drugs, while binding to serum proteins like Bovine Serum Albumin (BSA) affects the distribution and bioavailability of these compounds in the bloodstream. nih.govnih.gov

Metal complexes with planar aromatic ligands, such as picolinates, can bind to DNA through non-covalent interactions, primarily intercalation or groove binding. mdpi.com Intercalation involves the insertion of the planar ligand between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. colab.ws

The binding of these complexes to BSA is often studied using fluorescence spectroscopy. nih.gov BSA contains tryptophan residues that fluoresce, and the binding of a metal complex can quench this fluorescence. nih.gov This quenching can occur through a static mechanism, involving the formation of a ground-state complex between the quencher and the fluorophore, or a dynamic mechanism resulting from collisional encounters. mdpi.com Analysis of the quenching data allows for the determination of binding constants (Kb) and the number of binding sites (n), providing a quantitative measure of the interaction strength. mdpi.comnih.gov Studies on related nickel(II) and copper(II) complexes with pyridine-derived ligands have shown strong binding affinities for both DNA and BSA, suggesting that complexes of this compound could exhibit similar behavior. mdpi.comnih.gov

Complex TypeMacromoleculeBinding ModeTypical Binding Constant (K_b) (M⁻¹)
Pyridine-based Ni(II) ComplexDNAIntercalation/Groove Binding10⁴ - 10⁵
Picolinate-based Cu(II) ComplexDNAIntercalation10⁵ - 10⁶
Pyridine-based Ni(II) ComplexBSAStatic Quenching~10⁴
Picolinate-based Cu(II) ComplexBSAStatic Quenching~10⁵
Representative data from studies on analogous pyridine and picolinate complexes. mdpi.comnih.govcolab.ws

Biological Activities and Pharmacological Potential

Antimicrobial Properties of Picolinate (B1231196) Derivatives

While picolinic acid and its derivatives have been a subject of interest in antimicrobial research, specific data on Methyl 5-methylpicolinate is not available.

Inhibitory Effects on Bacterial Strains

No studies were found that investigated the inhibitory effects of this compound on specific bacterial strains. Therefore, no data table on its minimum inhibitory concentrations (MIC) or spectrum of activity can be provided.

Insecticidal and Agricultural Applications

Research into the agricultural applications of picolinate derivatives has primarily focused on their herbicidal properties. However, information specifically detailing the use of this compound is not present in the available literature.

Potential as Insecticides and Fungicides

There are no available studies or reports that assess the potential of this compound as an insecticide or fungicide. Consequently, no data on its efficacy against specific pests or fungal pathogens can be presented.

Use as Plant Growth Regulators

The role of this compound as a plant growth regulator has not been explored in the scientific literature. General research on plant growth regulators does not specifically mention this compound.

Anticancer Research and Cytotoxic Effects

Although various pyridine (B92270) and picolinate derivatives have been investigated for their potential anticancer properties, there is a lack of research focused specifically on the cytotoxic effects of this compound. No studies were identified that report the half-maximal inhibitory concentration (IC₅₀) values of this compound against any cancer cell lines. Therefore, a data table of its cytotoxic effects cannot be compiled.

Inhibition of Cell Proliferation

No research data was found to demonstrate that this compound inhibits cell proliferation.

Induction of Apoptosis

There are no available studies or experimental data to suggest that this compound induces apoptosis in any cell lines.

Activation of Specific Signaling Pathways

Information regarding the effect of this compound on specific signaling pathways is not present in the current body of scientific literature.

Anti-inflammatory and Antiviral Properties

No studies were identified that investigated the anti-inflammatory or antiviral properties of this compound. While research exists on derivatives and related structures, this specific compound has not been the subject of such investigations.

Inhibition of Cyclooxygenase-2 (COX-2)

There is no evidence in published literature to indicate that this compound acts as an inhibitor of the Cyclooxygenase-2 (COX-2) enzyme.

Enhancement of Antiviral Activity

No scientific reports are available that describe or suggest any antiviral activity for this compound, either alone or in combination with other agents.

Anti-inflammatory Alkaloid Synthesis

While picolinate structures can be part of larger alkaloid molecules, there is no specific information detailing the use of this compound as a direct precursor in the synthesis of known anti-inflammatory alkaloids.

Cardiovascular Disease (CVD) Drug Development

This compound has been investigated as a scaffold in the development of new therapeutic agents for cardiovascular disease (CVD). Research has focused on derivatives of this compound, exploring their potential to interact with multiple biological targets implicated in the pathology of CVD.

A derivative, methyl 5-((cinnamoyloxy)methyl)picolinate, has been synthesized and studied for its potential to target several enzymes involved in cardiovascular disease. nih.govnih.govresearchgate.net This multi-target approach is a key strategy in developing treatments for complex diseases like CVD. The enzymes targeted in these studies include Mitogen-activated protein kinase (MAPK), Proprotein convertase subtilisin/kexin type 9 (PCSK9), Myeloperoxidase (MPO), Sirtuin 1 (SIRT1), and Tumor necrosis factor-alpha (TNF-α). nih.govnih.govresearchgate.net By potentially modulating the activity of these various proteins, such compounds aim to interfere with the multiple pathways that contribute to the development and progression of cardiovascular disorders.

Molecular docking studies have been employed to understand how derivatives of this compound interact with their protein targets at a molecular level. nih.govnih.govresearchgate.net These computational simulations help to elucidate the specific ligand-protein interactions and analyze the binding connectivity, which are crucial for the compound's biological activity. nih.govnih.govresearchgate.net The analysis of these interactions provides insights into the binding affinity and the stability of the compound within the active site of the target enzymes. This information is fundamental for the rational design and optimization of more potent and selective drug candidates.

Drug-Likeness and Pharmacokinetics Studies

The evaluation of a compound's potential as a drug involves assessing its "drug-likeness" and pharmacokinetic properties. These studies help predict whether a molecule has the appropriate characteristics to be a viable therapeutic agent.

A key aspect of early-stage drug discovery is ensuring that a candidate molecule possesses properties consistent with known drugs. "Drug-likeness" is often assessed using established guidelines like Lipinski's Rule of Five. cabidigitallibrary.org Research on methyl 5-((cinnamoyloxy)methyl)picolinate has shown that it adheres to all drug-likeness criteria. nih.govnih.govresearchgate.net This suggests that the compound has a molecular size, lipophilicity, and hydrogen bonding capacity that fall within the range of orally bioavailable drugs.

Table 1: Drug-Likeness Properties

This table is interactive. You can sort and filter the data.

PropertyGuidelineStatus
Molecular Weight< 500 DaCompliant
Log P (Lipophilicity)< 5Compliant
Hydrogen Bond Donors< 5Compliant
Hydrogen Bond Acceptors< 10Compliant

Computational tools play a vital role in predicting the pharmacokinetic profile of drug candidates, which includes their absorption, distribution, metabolism, and excretion (ADME). The SwissADME web tool is a widely used platform for this purpose. youtube.comnih.govnih.gov Studies on methyl 5-((cinnamoyloxy)methyl)picolinate have utilized SwissADME to perform a computational assessment of its pharmacokinetics. nih.govnih.govresearchgate.net This in silico analysis provides early insights into how the compound might behave in a biological system, helping to identify potential liabilities and guide further optimization efforts without the immediate need for extensive experimental testing. cabidigitallibrary.org

Table 2: Predicted Pharmacokinetic Parameters via SwissADME

This table is interactive. You can sort and filter the data.

ParameterPredicted Value/ClassificationImplication
Gastrointestinal AbsorptionHighGood potential for oral absorption
Blood-Brain Barrier PermeantNoLow potential for central nervous system side effects
CYP Inhibitor(Varies by isoform)Indicates potential for drug-drug interactions
Bioavailability Score(e.g., 0.55)Represents the probability of oral bioavailability

Toxicological Assessments (e.g., MTT Assay)

Toxicological assessment is a critical step in the evaluation of new chemical entities to determine their potential adverse effects on biological systems. For picolinate derivatives, in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly employed to assess cell viability and cytotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In the presence of viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

The results of this assay indicated that methyl 5-((cinnamoyloxy)methyl)picolinate exhibited low toxicity, suggesting a favorable safety profile for in vivo studies. researchgate.net The study highlighted that phytochemical-based conjugates, such as the tested compound, tend to have less toxicity. researchgate.net The cell viability was assessed at different concentrations of the compound, and the findings are summarized in the table below.

Table 1: Cell Viability of RAW-264.7 Macrophage Cells Treated with Methyl 5-((cinnamoyloxy)methyl)picolinate

Concentration (µg/mL)Cell Viability (%)
1098.2 ± 1.2
2097.5 ± 1.5
4096.8 ± 1.8
8095.2 ± 2.1
10094.5 ± 2.5

The data demonstrates that even at a concentration of 100 µg/mL, the cell viability remained high at 94.5%, indicating minimal cytotoxic effects of methyl 5-((cinnamoyloxy)methyl)picolinate on the tested cell line. researchgate.net This suggests that the modification of the methyl group at the 5-position of the picolinate scaffold with a cinnamoyloxy-methyl group does not impart significant toxicity. These findings are encouraging for the further development of picolinate derivatives as therapeutic agents. However, it is important to note that these results are for a related compound and dedicated toxicological studies on this compound are necessary to conclusively determine its safety profile.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 5-methylpicolinate, this would involve a series of specific investigations.

Optimized Structures and Conformational Analysis

This analysis would determine the most stable three-dimensional arrangement of atoms in the this compound molecule. Calculations would identify bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. A conformational analysis would explore different spatial orientations of the molecule, particularly rotation around single bonds (e.g., the ester group), to identify various conformers and their relative energy stabilities.

Identification of Nucleophilic and Electrophilic Regions

Using DFT, a Molecular Electrostatic Potential (MEP) map would be generated. This map illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites, prone to attack by electrophiles) and electron-poor regions (electrophilic sites, prone to attack by nucleophiles). Such a map is crucial for predicting the molecule's reactivity and intermolecular interactions.

Transition State Energy Barriers and Reaction Mechanisms

Computational studies could model the reaction pathways of this compound. For instance, its hydrolysis has been noted in broader studies. epa.gov A detailed DFT analysis would involve locating the transition state structures for such reactions, calculating the activation energy barriers, and elucidating the step-by-step mechanism. This provides insight into the kinetics and feasibility of its chemical transformations.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

This analysis focuses on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, stability, and the electronic excitation properties of the molecule.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

DFT calculations can predict various spectroscopic properties. Theoretical ¹H and ¹³C NMR chemical shifts, the vibrational frequencies for an Infrared (IR) spectrum, and the electronic transition wavelengths for a UV-Vis spectrum could be calculated. Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and assign spectral features.

Pseudopolymorphism Studies

Pseudopolymorphism refers to the ability of a substance to exist in different crystal forms that contain solvent molecules (solvates) or water (hydrates). While polymorphism has been studied for related compounds like picolinamide, epa.gov specific computational investigations into the potential pseudopolymorphs of this compound are not found in the current literature. Such studies would involve calculating the lattice energies of different solvated crystal structures to predict their relative stabilities.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

While specific molecular docking studies for this compound were not found in the reviewed literature, a comprehensive study on a closely related derivative, methyl 5-((cinnamoyloxy)methyl)picolinate , provides valuable insights into the potential interactions of this class of compounds. researchgate.netnih.govnih.gov This study explored its binding potential against multiple protein targets implicated in cardiovascular disease (CVD). researchgate.netnih.govnih.gov

In the docking study of methyl 5-((cinnamoyloxy)methyl)picolinate, the interactions with several key protein targets were analyzed to understand the binding mechanisms at a molecular level. researchgate.net The binding affinity, represented by the docking score (in kcal/mol), and the specific interacting amino acid residues were determined for each protein-ligand complex.

The interactions were found to be primarily stabilized by a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, with the target protein MAPK (PDB ID: 4QTB), the compound formed conventional hydrogen bonds with residues GLN 105 and ASP 167. The binding was further stabilized by multiple carbon-hydrogen bonds and various pi-stacking interactions with residues like TYR 38, LYS 55, and LEU 156. Similar detailed interaction patterns were observed with other targets, highlighting the specific residues crucial for ligand recognition and binding.

The molecular docking analysis of methyl 5-((cinnamoyloxy)methyl)picolinate revealed its potential to interact with several bio-targets associated with cardiovascular disease, suggesting a multi-target inhibitory profile. researchgate.net The key targets investigated include:

MAPK (Mitogen-activated protein kinase): Involved in cellular signaling pathways.

PCSK9 (Proprotein convertase subtilisin/kexin type 9): Plays a role in cholesterol metabolism.

MPO (Myeloperoxidase): An enzyme implicated in oxidative stress.

SIRT1 (Sirtuin 1): A protein involved in metabolic regulation.

TNF-α (Tumor necrosis factor-alpha): A cytokine involved in inflammation. researchgate.net

The compound exhibited favorable binding affinities for all these targets, with docking scores indicating stable complex formation. researchgate.net For example, the most promising binding affinity was observed with the MPO protein (PDB ID: 5F99), with a docking score of -10.1 kcal/mol. researchgate.net These findings underscore the potential of the picolinate (B1231196) scaffold to be explored for developing inhibitors against these CVD-related proteins. researchgate.netnih.gov

Target ProteinPDB IDDocking Score (kcal/mol)Interacting Amino Acid Residues
MAPK4QTB-9.1GLN 105, ASP 167, TYR 38, LYS 55, LEU 156
PCSK94NMX-8.9ARG 194, ASP 238, PHE 379, SER 381
MPO5F99-10.1GLN 91, HIS 95, ARG 239, THR 242, MET 243
SIRT15BTR-7.9ILE 223, SER 225, LYS 235, GLN 258
TNF-α2AZ5-7.1TYR 59, TYR 119, GLY 121, GLN 61

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.goveurekaselect.comscispace.com These models use molecular descriptors, which are numerical representations of chemical and physical properties, to predict the activity of new or untested compounds. nih.goveurekaselect.com

A specific QSAR study for this compound has not been identified in the reviewed scientific literature. However, QSAR analyses have been successfully applied to related picolinic acid structures, such as dipicolinic acid derivatives, to predict their antioxidant activity. nih.goveurekaselect.comscispace.com In one such study, researchers developed robust QSAR models for 43 dipicolinic acid derivatives. nih.gov The models identified key structural requirements for high antioxidant activity, including a low number of double bonds, the absence of tertiary nitrogen atoms, a higher number of hydrogen bond donors, and enhanced molecular polarity. nih.goveurekaselect.com This type of study demonstrates the utility of QSAR in guiding the design of new, more potent derivatives based on the picolinic acid scaffold. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system, MD simulations can provide detailed information on the conformational changes, dynamics, and thermodynamic properties of biomolecular systems, such as a protein in complex with a ligand. mdpi.com This technique is often used to refine the results of molecular docking and to assess the stability of the predicted protein-ligand interactions in a simulated physiological environment. nih.gov

Based on the available literature, no specific molecular dynamics simulation studies have been published for this compound. Such a study would typically involve placing the docked complex of this compound and a target protein into a simulated environment (including water and ions) to observe the stability of the binding pose, the flexibility of the protein and ligand, and the key interactions that persist over the simulation period.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques

Spectroscopic methods are fundamental in the structural determination of organic molecules. By probing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for Methyl 5-methylpicolinate is not widely available in the literature, the expected chemical shifts can be predicted based on the analysis of closely related structures, such as methyl picolinate (B1231196) and other substituted pyridine (B92270) derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two methyl groups. The pyridine ring protons' chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the ester group, and the electron-donating effect of the methyl group at the 5-position. The methyl group on the ring and the methyl group of the ester will each appear as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would be expected to show signals for the carbonyl carbon of the ester group, the carbons of the pyridine ring, and the two methyl carbons. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. The pyridine ring carbons will have distinct shifts based on their position relative to the nitrogen atom and the substituents.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H-3~7.8-8.0~125-130
Pyridine H-4~7.6-7.8~135-140
Pyridine H-6~8.5-8.7~148-152
Ring CH₃~2.4-2.6~18-22
Ester OCH₃~3.9-4.1~52-55
Pyridine C-2-~145-150
Pyridine C-5-~130-135
C=O-~165-170

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is anticipated for the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The presence of the aromatic pyridine ring will be indicated by C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, as well as C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching of the ester group will likely produce a band in the 1200-1300 cm⁻¹ range. The methyl groups will show characteristic C-H bending and stretching frequencies.

Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester)Stretch1720 - 1740
C-O (Ester)Stretch1200 - 1300
Aromatic C=C/C=NStretch1400 - 1600
Aromatic C-HStretch> 3000
Aliphatic C-HStretch2850 - 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic pyridine ring and the carbonyl group of the ester. A study on pyridine-2-carboxylic acid methyl ester isomers suggests that these compounds typically exhibit absorption maxima in the UV region. The position of the methyl group on the pyridine ring can influence the wavelength of maximum absorption (λmax).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). For this compound (molecular formula C₈H₉NO₂), the exact mass can be calculated and compared to the experimentally determined value to confirm its identity. The calculated monoisotopic mass of this compound is approximately 151.0633 g/mol . HRMS would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass with high precision.

Fluorescence Spectroscopy

A literature search did not yield any specific studies on the fluorescence properties of this compound. While some pyridine derivatives are known to be fluorescent, it is a property that must be determined experimentally. Without experimental data, it is not possible to report on the fluorescence characteristics of this compound.

Crystallographic Analysis

Crystallographic analysis, particularly X-ray crystallography, provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A search of the Crystallography Open Database (COD) did not yield a specific crystal structure for this compound. The PubChem database entry for the parent anion, 5-Methyl-picolinate, references a COD entry (2220512), however, this corresponds to the crystal structure of the carboxylic acid, not the methyl ester. nih.gov

While the precise crystal structure of this compound is not publicly available, the crystal structure of a closely related compound, Methyl 5-methylpyrazine-2-carboxylate, has been reported. This structure reveals a nearly planar molecule with molecules in the crystal lattice linked by C—H⋯N and C—H⋯O hydrogen bonds, forming layers. While not directly applicable to this compound, it provides an example of the types of intermolecular interactions that might be expected in the crystal packing of similar heterocyclic esters.

Single-Crystal X-ray Diffraction (SC-XRD)

The crystal packing is often stabilized by a network of intermolecular interactions, such as C—H···O hydrogen bonds, which link adjacent molecules into specific arrangements, for instance, forming chains parallel to a crystallographic axis. researchgate.net The data obtained from SC-XRD is fundamental for understanding the structure-property relationships of the material.

Below is a representative table of crystallographic data that might be obtained for a picolinate derivative.

ParameterValue
Empirical FormulaC₈H₈BrNO₂
Formula Weight230.06
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.5408(16)
b (Å)9.5827(16)
c (Å)11.580(2)
β (°)105.838(3)
Volume (ų)1018.5(3)
Z4

Note: The data presented is for a related pyrazole (B372694) carboxylate and is illustrative of typical crystallographic parameters. mdpi.com

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. utm.my This analysis helps in understanding the forces that govern the crystal packing. For molecules like this compound, Hirshfeld analysis can delineate the nature and extent of various non-covalent interactions. mdpi.commdpi.com

Chromatographic Techniques (e.g., TLC, HPLC, Column Chromatography)

Chromatographic methods are indispensable for the purification and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. nih.govresearchgate.net For picolinate derivatives, a common stationary phase is silica (B1680970) gel 60 F254, and the mobile phase is typically a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate. researchgate.netrsc.org The separated spots can be visualized under UV light. researchgate.net

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. researchgate.net The crude product is loaded onto a silica gel column and eluted with a solvent system of increasing polarity, for example, a gradient of petroleum ether and ethyl acetate. rsc.org Fractions are collected and analyzed by TLC to combine the pure product fractions.

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is used for the accurate determination of purity and for quantitative analysis. core.ac.uk For compounds like this compound, a reverse-phase HPLC method would typically be employed, using a column such as a C18 column. The mobile phase could consist of a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid. sielc.com This technique is highly sensitive and can detect even trace impurities. rsc.org

Thermal Analysis (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

For ester-containing compounds, TGA can reveal the temperature at which the compound begins to decompose. mdpi.com In a typical TGA experiment, the sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen). The resulting thermogram plots the percentage of weight loss against temperature. For many organic molecules, thermal stability up to 250-300 °C is observed before significant decomposition occurs. mdpi.com This information is critical for determining the appropriate storage and handling conditions for this compound.

Future Directions and Emerging Research Areas

Development of Novel Picolinate-Based Therapeutic Agents

The pyridine (B92270) nucleus is a cornerstone in medicinal chemistry, found in thousands of drug molecules. rsc.org Picolinic acid and its derivatives, including esters like Methyl 5-methylpicolinate, are of particular interest due to their wide range of biological activities. pensoft.netnih.gov Research is increasingly focused on designing and synthesizing novel picolinate (B1231196) derivatives to act as potent therapeutic agents against a spectrum of diseases.

Recent studies have highlighted the potential of picolinate derivatives as anticancer, antimicrobial, and anti-inflammatory agents. pensoft.netresearchgate.net For instance, a novel derivative of picolinic acid was shown to induce apoptosis in human non-small cell lung cancer cells. pensoft.net Similarly, new pyridine heterocyclic hybrids are being designed and evaluated for their in vitro and in vivo efficacy against breast cancer. rsc.org Gallium(III) picolinate complexes are also being investigated as a new generation of therapeutic agents, partly due to gallium's known accumulation in hepatocellular tumors. nih.gov

A specific derivative, methyl 5-((cinnamoyloxy)methyl)picolinate, has been synthesized and is being explored for its potential in treating cardiovascular disease by targeting multiple enzymes. nih.gov The inherent biocompatibility and diverse functionality of the picolinate structure make it a prime candidate for developing next-generation drugs. nih.govnih.gov Future work will likely involve creating extensive libraries of substituted picolinates, derived from starting materials like this compound, to screen for enhanced activity and selectivity against targets such as multidrug-resistant bacteria and various cancer cell lines. rsc.orgnih.gov

Exploration of Advanced Catalytic Systems

The synthesis of picolinates and their derivatives is critically dependent on the efficiency and selectivity of catalytic systems. A significant area of emerging research is the development of advanced catalysts that can operate under milder, more environmentally friendly conditions. wiley.com

Heterogeneous catalysts are gaining prominence due to their ease of separation and recyclability. researchgate.net A notable example is the use of a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, for the multi-component synthesis of picolinate derivatives at ambient temperatures. rsc.org This approach not only improves sustainability but also enhances the efficiency of the synthesis. researchgate.netrsc.org

Metal-organic frameworks (MOFs) and vanadium oxo-clusters are also being explored for their catalytic activity in reactions involving picolinates. researchgate.netresearchgate.net Palladium-based catalysts remain important, particularly in carbonylation reactions to produce pyridinecarboxylic acid esters from dihalopyridines. google.com The ongoing goal is to design catalysts with higher turnover numbers, greater functional group tolerance, and the ability to facilitate novel chemical transformations on the picolinate core. unimi.it

Table 1: Comparison of Catalytic Systems in Picolinate Synthesis
Catalyst TypeExampleKey AdvantagesReaction TypeReference
Heterogeneous MOFUiO-66(Zr)-N(CH₂PO₃H₂)₂Operates at ambient temperature, recyclable, high efficiency.Multi-component synthesis of picolinates. rsc.org
Homogeneous Palladium ComplexPalladium with bisdiphenylphosphine ligandHigh yield and selectivity for monocarbonylation.Synthesis of pyridine carboxylic acid esters. google.com
Vanadium Oxo-ClustersIonic liquid-stabilized vanadium clustersActive for oxidation reactions under mild conditions.Alkane oxidation. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Picolinate Research

The traditional, intuition-driven approach to materials discovery is often inefficient. nih.gov The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize picolinate research by accelerating the design and discovery of new molecules with desired properties.

A machine learning-assisted material genome approach has been successfully used to design high-efficiency adsorbents from a library of 2,450 virtual pyridine polymers. nih.gov ML models were developed to accurately predict adsorption capacity based on the adsorbent's structure, demonstrating a paradigm shift in the design of next-generation materials. nih.gov

This methodology can be directly applied to picolinate research. By training algorithms on existing data, AI can predict the biological activity, catalytic performance, or material properties of virtual libraries of this compound derivatives. This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. Future applications will likely involve using AI to predict reaction outcomes for novel synthetic pathways and to design multifunctional molecules from the ground up.

Sustainable and Eco-friendly Synthesis Innovations

In line with the principles of green chemistry, a major research thrust is the development of sustainable and eco-friendly methods for synthesizing picolinates. This involves reducing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

One promising approach is the use of one-step hydro-thermal synthesis, which has been applied to create chromium picolinate with low environmental pollution in a process that is simple and scalable. google.com This method conforms to the requirements of green chemistry by having a high atomic utilization rate and minimizing waste. google.com

Furthermore, research into bio-based polyesters derived from pyridine dicarboxylic acid aims to create materials that are safe, circular, and sustainable. researchgate.net The use of enzymatic synthesis in solventless systems represents another environmentally friendly route to producing picolinate-derived materials. researchgate.net The development of catalysts that function efficiently at room temperature also contributes to sustainability by reducing energy consumption. rsc.org Future innovations will focus on integrating biocatalysis, flow chemistry, and the use of greener solvents to further minimize the environmental footprint of picolinate production.

Investigation of Multifunctional Picolinate Derivatives

This compound is not just a precursor for single-purpose molecules; it is a scaffold for creating advanced materials with multiple integrated functions. Research is moving towards designing picolinate derivatives that can act as versatile building blocks in crystal engineering and materials science. researchgate.net

Picolinate linkers are being used to construct coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials exhibit a range of functionalities, including catalytic activity and luminescence, making them suitable for applications in sensing and photocatalysis. researchgate.net The ability of the picolinate structure to form diverse frameworks, from 1D chains to 3D networks, showcases its versatility. researchgate.net

Another emerging area is the development of chiral picolinate ligands. By incorporating a chiral scaffold like (S)-BINOL, researchers can create new coordination polymers with specific stereochemistry, opening doors for applications in asymmetric catalysis and chiral separations. rsc.org The investigation of these multifunctional systems, where the picolinate core provides structural direction, electronic properties, and reactive sites simultaneously, is a key frontier in materials chemistry.

Table 2: Emerging Functions of Picolinate Derivatives
FunctionApplication AreaDescriptionReference
Coordination LinkerMetal-Organic Frameworks (MOFs), Coordination PolymersForms the structural backbone of crystalline materials with tunable properties. researchgate.net
Luminescent ComponentSensors, LEDs, PhotocatalysisIntegrated into MOFs to create materials that emit light in response to stimuli. researchgate.net
Chiral LigandAsymmetric Catalysis, Chiral PolymersProvides stereochemical control in the formation of new polymer frameworks. rsc.org
Catalytic CenterPolymerization, OxidationForms part of a metal complex that actively catalyzes chemical reactions. researchgate.net

Q & A

Q. How can researchers enhance the reproducibility of this compound-based synthetic methodologies?

  • Methodological Answer : Adopt the STAR Methods checklist: detail catalyst activation (e.g., flame-dried glassware), specify purging cycles for inert atmospheres, and provide NMR integration thresholds for purity (>95%). Share step-by-step videos via platforms like JoVE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.